17-O-Methyl Boldenone
Overview
Description
17-O-Methyl Boldenone is a synthetic steroid compound
Preparation Methods
The synthesis of 17-O-Methyl Boldenone typically involves several steps starting from simpler steroid precursors. One common method involves the use of 4-androstenedione as the starting material. The synthetic route includes a cyanogen alcoholization addition reaction at the 17-site carbonyl group . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
17-O-Methyl Boldenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
17-O-Methyl Boldenone has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: Studies have investigated its effects on cellular processes and hormone regulation.
Industry: It is utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 17-O-Methyl Boldenone involves its interaction with androgen receptors. It binds to these receptors, modulating the expression of specific genes involved in various physiological processes. This interaction can influence pathways related to hormone regulation, cell growth, and differentiation .
Comparison with Similar Compounds
17-O-Methyl Boldenone can be compared to other similar steroid compounds, such as:
17alpha-Methyltestosterone: Another synthetic androgen with similar applications but different potency and side effect profiles.
17alpha-Hydroxyprogesterone: Used in hormone therapy and has distinct metabolic pathways.
Clascoterone: An androgen receptor inhibitor used in dermatology.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of synthetic steroids.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWOQGZMRGPIKL-OROIIQQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857968 | |
Record name | (17alpha)-17-Methoxyandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20401-12-1 | |
Record name | (17alpha)-17-Methoxyandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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